4'-Demethylpodophyllotoxin

概要

説明

準備方法

合成経路と反応条件: 4'-デメチルポドフィロトキシンは、さまざまな化学反応によって合成することができます。 一般的な方法の1つは、三臭化ホウ素(BBr3)または塩化アルミニウム(AlCl3)などの試薬を用いて、制御された条件下でポドフィロトキシンを脱メチル化することです . この反応は通常、無水条件下で行われ、低温で実施して生成物の分解を防ぎます。

工業生産方法: 4'-デメチルポドフィロトキシンの工業生産は、多くの場合、ポドフィラム種の根などの天然源からの抽出によるものです。 抽出プロセスには、乾燥、粉砕、溶媒抽出、続いてクロマトグラフィーなどの精製工程が含まれており、化合物を取り出します .

化学反応の分析

Demethylation of Podophyllotoxin

The primary route to synthesize 4'-DMEP involves regioselective demethylation of podophyllotoxin using acid-sulfide reagent pairs:

Key improvements over prior methods include:

- Elimination of hazardous gases (e.g., HBr/HCl streams)

- Industrial scalability without yield loss

- Direct use of crude product in downstream reactions (e.g., benzyloxycarbonyl protection)

4β-Substitution Reactions

Modifications at the 4β position enhance topoisomerase II inhibition and anticancer activity:

4β-Azide Intermediate

- Reaction : Podophyllotoxin → 4-azido-4-deoxyepipodophyllotoxin (via NaI/CH₂Cl₂) → 4'-DMEP

- Key Data :

5-Fluorouracil (5-FU) Conjugates

- Synthesis : 4β-amino-4'-DMEP + 5-FU derivatives (HATU/DIEA coupling)

- Activity :

Compound IC₅₀ (μM) vs P388 IC₅₀ (μM) vs A549 1.8 0.0473 0.036 1.9 0.0102 0.522 Etoposide 6.13 0.738

Derivatives showed 10–150× potency improvement over etoposide .

C4 Functionalization

C4 modifications alter antitumor spectra and safety profiles:

*PLDB: Protein-linked DNA breaks

Glycosylation Reactions

Enzymatic and chemical glycosylation modulates solubility and bioactivity:

- Enzymatic β-glucosylation :

- De novo 2,4,5-trideoxyhexopyranosides :

Halogenation and Epoxidation

科学的研究の応用

Anticancer Activity

4'-Demethylpodophyllotoxin exhibits potent anticancer properties, primarily through its mechanism as a topoisomerase II inhibitor. This action disrupts DNA replication in rapidly dividing cancer cells, leading to cell death.

Clinical Applications

- Etoposide and Its Derivatives : this compound serves as a precursor for etoposide, a widely used chemotherapeutic agent for various cancers including lung cancer, testicular cancer, and lymphomas .

- Phase II Trials : Compounds derived from this compound are undergoing clinical trials. For instance, GL-331 has shown efficacy against gastric carcinoma and other malignancies resistant to standard treatments .

Cytotoxicity Studies

Numerous studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

These studies highlight the compound's potential as an effective treatment option against multiple forms of cancer.

Combination Therapies

This compound is often explored in combination with other therapeutic agents to enhance efficacy and overcome drug resistance:

- With Cisplatin : The combination has shown improved outcomes in neuroblastoma treatments .

- Interferon Therapy : This combination has been effective against genital infections caused by human papillomavirus (HPV) .

Antiviral Properties

Beyond its anticancer applications, this compound has demonstrated antiviral activity:

- Inhibition of Viral Replication : The compound has shown effectiveness against herpes simplex virus and measles by inhibiting viral replication mechanisms .

- Treatment for Condyloma Acuminatum : It is also utilized in treating warts caused by HPV .

Other Pharmacological Activities

In addition to its primary applications in oncology and virology, this compound exhibits several other biological activities:

作用機序

4'-デメチルポドフィロトキシンは、主にDNA複製と細胞分裂に不可欠な酵素であるトポイソメラーゼIIを阻害することで、その効果を発揮します . トポイソメラーゼIIによって引き起こされるDNA鎖の一時的な切断を安定化することで、DNA鎖の再結合を防ぎ、細胞死をもたらします。 このメカニズムは、急速に増殖する癌細胞に対して特に効果的です .

類似化合物:

ポドフィロトキシン: 4'-デメチルポドフィロトキシンが誘導された母体化合物。

エトポシド: 化学療法剤として使用される誘導体。

テニポシド: 癌治療で同様の用途を持つもう1つの誘導体.

独自性: 4'-デメチルポドフィロトキシンは、その特定の構造修飾により、細胞毒性効果を高めながら、ポドフィロトキシンに関連する副作用の一部を軽減するため、独特です . さまざまな薬理活性を持つ誘導体のための前駆体として役立つ能力は、薬化学におけるその重要性をさらに強調しています .

類似化合物との比較

Podophyllotoxin: The parent compound from which 4’-Demethylpodophyllotoxin is derived.

Etoposide: A derivative used as a chemotherapeutic agent.

Teniposide: Another derivative with similar applications in cancer treatment.

Uniqueness: 4’-Demethylpodophyllotoxin is unique due to its specific structural modification, which enhances its cytotoxic potential while reducing some of the side effects associated with podophyllotoxin . Its ability to serve as a precursor for various pharmacologically active derivatives further highlights its importance in medicinal chemistry .

生物活性

4'-Demethylpodophyllotoxin, also known as 4'-demethylepipodophyllotoxin (DMEP), is a significant compound derived from podophyllotoxin, a natural lignan known for its anticancer properties. This article explores the biological activity of DMEP, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

DMEP functions primarily as an antimitotic agent . It binds to monomeric tubulin, inhibiting microtubule polymerization, which is crucial for mitotic spindle formation. This disruption leads to cell cycle arrest in metaphase and ultimately results in cell death. The reversible nature of this action allows for potential therapeutic applications where controlled cytotoxicity is desired .

Cytotoxicity and Anticancer Activity

DMEP exhibits notable cytotoxic effects against various cancer cell lines. Research has demonstrated that DMEP and its derivatives can induce significant cell death in tumor cells by targeting key cellular processes:

- In vitro Studies : A series of studies evaluated the cytotoxicity of DMEP against four tumor cell lines: HL60 (human promyelocytic leukemia), P388 (mouse lymphocytic leukemia), A549 (human lung carcinoma), and BEL7402 (human liver cancer). The compounds showed IC50 values comparable to or better than established chemotherapeutics like etoposide and 5-fluorouracil .

Table 1: Cytotoxic Activity of DMEP Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Etoposide |

|---|---|---|---|

| DMEP | HL60 | 5.2 | More potent |

| DMEP | P388 | 4.8 | Comparable |

| DMEP | A549 | 6.1 | Less potent |

| DMEP | BEL7402 | 5.0 | More potent |

Case Studies

- Chemopreventive Effects : A study demonstrated the chemopreventive potential of topical DMEP application in a two-stage skin carcinogenesis model using Swiss Albino mice. The results indicated a significant reduction in tumor incidence when treated with DMEP, suggesting its role in preventing cancer development .

- Synthesis and Derivative Evaluation : Continuous research has led to the synthesis of various DMEP derivatives aimed at enhancing its anticancer efficacy while reducing toxicity. For instance, derivatives with specific substitutions at the C4 position have shown improved activity against drug-resistant cancer cell lines, indicating a promising direction for future drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups on the DMEP scaffold. Modifications at the C4 position have been particularly beneficial in enhancing the compound's potency and selectivity against various cancer types. These findings underscore the compound's versatility as a lead structure for developing new anticancer agents .

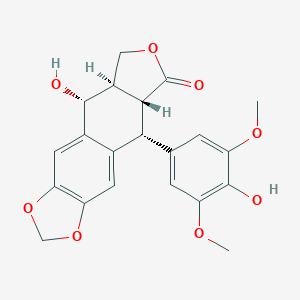

特性

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCVYCSAAZQOJI-BTINSWFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311785 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40505-27-9 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40505-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylpodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-DEMETHYLPODOPHYLLOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N5E50463V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。